Glypican-3 (298-306)
Description
Properties
sequence |
EYILSLEEL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Glypican-3 (298-306) |
Origin of Product |
United States |
Molecular and Structural Characterization of Glypican 3 298 306
Primary Sequence Analysis and Predicted Peptide Conformation
The Glypican-3 (298-306) peptide is a specific fragment of the larger Glypican-3 protein. nih.gov Its primary amino acid sequence is Glu-Tyr-Ile-Leu-Ser-Leu-Glu-Glu-Leu, often represented by the one-letter code EYILSLEEL. genscript.comelabscience.compeptides.de This sequence is conserved between human and mouse GPC3, which has facilitated preclinical research. aacrjournals.org
The molecular formula for this peptide is C51H81N9O18, with a calculated molecular weight of approximately 1108.26 Da. genscript.comelabscience.com While detailed structural studies predicting the precise three-dimensional conformation of this short peptide are not extensively documented in the provided search results, its function as a linear epitope suggests that its primary sequence is the key determinant for its immunological activity. nih.govresearchgate.net The prevalence of leucine, an amino acid with a high alpha-helix propensity, might influence its bound conformation within the MHC groove. imrpress.com Further biophysical analysis would be required to definitively determine its solution or bound-state conformation.
| Property | Value | Source |
| Amino Acid Sequence | Glu-Tyr-Ile-Leu-Ser-Leu-Glu-Glu-Leu (EYILSLEEL) | genscript.comelabscience.compeptides.de |
| Molecular Formula | C51H81N9O18 | genscript.comelabscience.com |
| Molecular Weight | ~1108.26 Da | elabscience.com |
| Species Conservation | Human and Mouse | aacrjournals.org |
Major Histocompatibility Complex (MHC) Restriction and Binding Characteristics
The immunological significance of the Glypican-3 (298-306) peptide lies in its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, thereby flagging them for destruction by cytotoxic T lymphocytes (CTLs). nih.govtandfonline.com
HLA-A*24:02 Specificity
The GPC3 (298-306) peptide has been identified as a potent epitope restricted by the human leukocyte antigen (HLA)-A24:02 allele. peptides.denih.govtandfonline.com This HLA type is common in the Japanese population, making this peptide a particularly relevant target for immunotherapy in this demographic. nih.govtandfonline.com In vitro studies have demonstrated that the GPC3 (298-306) peptide can induce GPC3-reactive CTLs from the peripheral blood mononuclear cells (PBMCs) of HLA-A24:02-positive HCC patients. aacrjournals.orgresearchgate.netaacrjournals.org These CTLs show specific cytotoxicity against cancer cells expressing both GPC3 and HLA-A*24:02. aacrjournals.org This specificity forms the basis for its use in peptide-based cancer vaccines for patients with this particular HLA allele. tandfonline.comnih.govtandfonline.comtandfonline.com
Structural Similarities in Peptide Binding Motifs (e.g., H-2Kd)
Interestingly, the GPC3 (298-306) peptide also shows binding to the mouse MHC class I molecule, H-2Kd. aacrjournals.orgnih.gov This cross-reactivity is attributed to the structural similarities in the peptide-binding motifs of HLA-A24:02 and H-2Kd. aacrjournals.orgresearchgate.net This has been instrumental in preclinical studies, allowing researchers to use BALB/c mice (which express H-2Kd) as a model to investigate the peptide's efficacy in inducing anti-tumor immune responses. genscript.comaacrjournals.org The ability of the mouse GPC3 (298-306) peptide to be recognized by mouse CTLs and to prevent tumor growth in vivo provided a strong rationale for its translation to human clinical trials for HLA-A24+ patients. aacrjournals.orgaacrjournals.org
| MHC Allele | Species | Significance | Source |
| HLA-A*24:02 | Human | Primary restricting allele for human CTL response | peptides.denih.govtandfonline.com |
| H-2Kd | Mouse | Allows for preclinical modeling of the immune response | aacrjournals.orgnih.gov |
Conformational Epitope versus Linear Epitope Distinction Research
An epitope can be either linear, defined by a continuous sequence of amino acids, or conformational, where the binding site is formed by amino acids that are brought together by the protein's three-dimensional folding. plos.org Research strongly indicates that Glypican-3 (298-306) functions as a linear epitope. nih.govresearchgate.net This is evidenced by the fact that the synthetic nine-amino-acid peptide itself is sufficient to induce a specific CTL response. aacrjournals.orgnih.gov The ability to synthesize this short peptide and use it to stimulate an immune response in vitro and in vivo is a hallmark of a linear epitope. nih.govdovepress.com
While some antibodies targeting the full GPC3 protein have been shown to recognize conformational epitopes, the T-cell response to the 298-306 region is directed against the primary amino acid sequence presented by the MHC molecule. nih.gov Studies have successfully used this linear GPC3 peptide to generate CTLs that can kill tumor cells, further confirming its nature as a linear epitope. nih.gov
Investigations into Post-Translational Modifications Affecting Epitope Presentation
The Glypican-3 protein undergoes several post-translational modifications, including cleavage of a signal peptide, attachment of heparan sulfate (B86663) chains, and linkage to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor. dovepress.comcapes.gov.br These modifications are crucial for the protein's function and localization. dovepress.com However, the available research does not indicate that post-translational modifications directly affect the presentation of the Glypican-3 (298-306) epitope.
The 298-306 sequence is located within the core protein, and its presentation on MHC class I molecules is a result of the normal intracellular processing of the GPC3 protein. This process, known as antigen processing and presentation, involves the degradation of the protein into smaller peptides by the proteasome, transport of these peptides into the endoplasmic reticulum, and subsequent loading onto MHC class I molecules. The research focuses on the peptide sequence itself and its binding to MHC, rather than modifications to the peptide.
Cellular and Molecular Immunology of Glypican 3 298 306 Epitope Recognition
Mechanisms of Cytotoxic T Lymphocyte (CTL) Induction by Glypican-3 (298-306)
The Glypican-3 (298-306) peptide, with the amino acid sequence EYILSLEEL, is a key epitope in cancer immunotherapy research, particularly for hepatocellular carcinoma (HCC). tandfonline.comaacrjournals.org Its ability to induce a specific cytotoxic T lymphocyte (CTL) response is central to its therapeutic potential. This induction has been demonstrated through both in vitro and in vivo studies.
Research has successfully demonstrated that CTLs with specificity for the Glypican-3 (GPC3) (298-306) peptide can be generated from the peripheral blood mononuclear cells (PBMCs) of HCC patients. researchgate.net In one study, GPC3(298-306) peptide-reactive CTLs were successfully generated from the PBMCs of four out of six HLA-A24 positive HCC patients through in vitro stimulation. aacrjournals.orgresearchgate.net
The standard method for this process involves stimulating PBMCs with autologous monocyte-derived dendritic cells (DCs) that have been pulsed with the GPC3(298-306) peptide. aacrjournals.org After multiple rounds of stimulation, the resulting CTLs are tested for their ability to recognize and kill target cells. aacrjournals.org These generated CTLs have shown peptide-specific cytotoxicity, meaning they can effectively kill cells that present the GPC3(298-306) peptide. aacrjournals.org For instance, these CTLs exhibited cytotoxic activity against target cells like C1R-A*2402 when pulsed with the GPC3(298-306) peptide, but not against the same cells without the peptide. aacrjournals.org Furthermore, these in vitro-generated CTLs were capable of killing HCC cell lines that are positive for both GPC3 and the appropriate HLA allele (HLA-A24). aacrjournals.org
A different approach has also been explored using zoledronate to expand both γδ T cells and peptide-specific CTLs from the PBMCs of patients previously vaccinated with a GPC3 peptide. spandidos-publications.com This method resulted in a significant increase in the number of GPC3-specific CTLs, which demonstrated targeted cytotoxicity against GPC3-expressing cells. spandidos-publications.comniph.go.jp However, this technique was not effective in inducing GPC3-specific CTLs from the PBMCs of healthy donors or patients before vaccination, likely due to the low initial frequency of these specific T cells. spandidos-publications.com
Table 1: In vitro Generation of GPC3 (298-306)-Specific CTLs from HCC Patient PBMCs
This table summarizes the outcomes of studies focused on generating CTLs specific to the GPC3 (298-306) epitope from the peripheral blood of hepatocellular carcinoma patients.
| Patient Group | Stimulation Method | Outcome | Success Rate | Reference |
| HLA-A24+ GPC3+ HCC Patients | In vitro stimulation with GPC3(298-306) peptide | Generation of GPC3-reactive CTLs | 4 of 6 patients | aacrjournals.orgresearchgate.net |
| HLA-A24+ HCC Patients | Stimulation of PBMCs with GPC3(298-306) pulsed DCs | Generation of CTLs with cytotoxic activity against peptide-pulsed target cells | 3 of 3 patients shown in specific figure | aacrjournals.org |
| Patients vaccinated with GPC3 peptide | Culture with GPC3 peptide and zoledronate | Expansion of GPC3-specific CTLs | Successful in post-vaccination PBMCs | spandidos-publications.com |
Pre-clinical studies in animal models have been crucial in establishing the in vivo immunogenicity of the GPC3(298-306) peptide. Early research in BALB/c mice, whose H-2Kᵈ major histocompatibility complex has a similar peptide-binding motif to human HLA-A24, was foundational. aacrjournals.orgresearchgate.net In these studies, preimmunization of BALB/c mice with dendritic cells pulsed with the mouse GPC3(298-306) peptide (EYILSLEEL) was shown to prevent the growth of tumors engineered to express mouse GPC3. aacrjournals.orgresearchgate.netgenscript.com This demonstrated that the peptide could induce a protective anti-tumor immune response in a relevant animal model. aacrjournals.org
Further studies have utilized HLA-transgenic mice to more closely mimic the human immune system. researchgate.netnih.gov While much of the transgenic mouse research has focused on the HLA-A2 restricted GPC3(144-152) peptide, the principles of CTL induction are similar. researchgate.netnih.gov For example, immunization of HLA-A2 transgenic mice with GPC3-derived long peptides, which are then processed to shorter epitopes, can effectively prime specific CTLs in vivo. tandfonline.com These studies confirm that GPC3 peptides can elicit robust, epitope-specific CD8+ T cell responses in vivo, leading to cytotoxicity against tumor cells. nih.gov The success in mouse models, based on the structural similarities between mouse H-2Kᵈ and human HLA-A24, provided a strong rationale for advancing the GPC3(298-306) peptide into clinical investigation for HLA-A24 positive patients. aacrjournals.org
In vitro Generation of Peptide-Specific CTLs from Peripheral Blood Mononuclear Cells (PBMCs)
Antigen Processing and Presentation Pathways for the Glypican-3 (298-306) Peptide
The GPC3(298-306) peptide is an epitope recognized by CD8+ cytotoxic T lymphocytes, which means it is presented on Major Histocompatibility Complex (MHC) Class I molecules. tandfonline.com For the immune system to recognize and target tumor cells expressing GPC3, the full-length GPC3 protein, which is overexpressed in cancer cells like HCC, must be processed and its fragments presented on the cell surface. imrpress.com
This process begins inside the tumor cell where the GPC3 protein is degraded by the proteasome into smaller peptides. These peptides, including the GPC3(298-306) sequence, are then transported from the cytoplasm into the endoplasmic reticulum. Inside the endoplasmic reticulum, these peptides are loaded onto newly synthesized MHC Class I molecules, specifically the HLA-A*24:02 allele in the case of this particular epitope. tandfonline.comaacrjournals.org This peptide-MHC complex is then transported to the surface of the tumor cell. tandfonline.com Once on the surface, the complex can be recognized by the T-cell receptor of a specific CD8+ CTL, triggering the CTL to kill the cancer cell. tandfonline.comimrpress.com
In the context of a peptide vaccine, the GPC3(298-306) peptide is taken up by professional antigen-presenting cells (APCs), such as dendritic cells. imrpress.com These APCs can then directly load the exogenous peptide onto their MHC Class I molecules for presentation to and activation of naive CD8+ T cells, initiating the anti-tumor immune response. tandfonline.com Research has also investigated the use of GPC3-derived long peptides which can be taken up by APCs, processed, and then "cross-presented" on both MHC Class II to activate CD4+ T helper cells and on MHC Class I to activate CD8+ CTLs. nih.govtandfonline.com
T-Cell Receptor (TCR) Specificity and Affinity Studies for Glypican-3 (298-306)
The effectiveness of the CTL response against the GPC3(298-306) epitope is critically dependent on the specificity and affinity of the T-cell receptors (TCRs) on the CTLs that recognize the peptide-MHC complex. While detailed TCR affinity data specifically for the GPC3(298-306) epitope is not extensively detailed in the provided search results, principles can be drawn from related GPC3 epitopes.
Studies on the HLA-A2-restricted GPC3(144-152) peptide have successfully established CTL clones from vaccinated patients. nih.gov These clones were isolated using methods like sorting with Dextramers (multimerized peptide-MHC complexes) and showed high avidity, with recognition efficiency in the nanomolar to picomolar range (10⁻¹⁰ or 10⁻¹¹ M). nih.gov High-avidity TCRs are crucial because they can recognize and trigger a response to the low levels of peptide-MHC complexes typically found on the surface of tumor cells. The established CTL clones were able to specifically recognize and kill HCC cell lines that endogenously express GPC3, confirming that the TCRs were specific for the naturally processed and presented peptide. nih.gov
The generation of GPC3(298-306) reactive CTLs from patient PBMCs implies the existence of T-cells with TCRs specific for this epitope. aacrjournals.org The ability of these CTLs to kill peptide-pulsed targets and GPC3-positive tumor cells is direct evidence of this TCR specificity. aacrjournals.org Further research focusing on isolating and characterizing the specific TCRs that bind to the GPC3(298-306)-HLA-A24 complex would be essential for developing next-generation immunotherapies, such as TCR-engineered T-cell therapies. google.comfrontiersin.org
Immunogenicity Determinants of Glypican-3 (298-306) in Different Genetic Backgrounds
The immunogenicity of the GPC3(298-306) peptide is primarily determined by its ability to bind to specific Major Histocompatibility Complex (MHC) molecules, which are encoded by the highly polymorphic Human Leukocyte Antigen (HLA) genes. The GPC3(298-306) peptide (EYILSLEEL) has been identified and confirmed as being restricted to the HLA-A*24:02 allele. tandfonline.comaacrjournals.org
This means that the peptide can only elicit a robust immune response in individuals who carry this specific genetic background. The initial hypothesis for its potential use in HLA-A24 positive patients stemmed from the observation of its immunogenicity in BALB/c mice. aacrjournals.org The peptide binding motifs of the mouse MHC class I molecule H-2Kᵈ are very similar to those of the human HLA-A*24:02, suggesting that this peptide would also bind effectively to the human counterpart. aacrjournals.orgresearchgate.netniph.go.jp This cross-species immunogenicity based on structural motif similarity was a key determinant in its selection for clinical development. aacrjournals.org
In contrast, other GPC3-derived peptides, such as GPC3(144-152) (FVGEFFTDV), are restricted to the HLA-A2 family of alleles (including A02:01, A02:06, and A*02:07). tandfonline.comaacrjournals.org Therefore, the application of GPC3 peptide-based immunotherapy is highly dependent on a patient's individual HLA type.
Table 2: HLA Restriction of GPC3 Peptides
This table details the specific Human Leukocyte Antigen (HLA) alleles that present the GPC3 (298-306) and another prominent GPC3 peptide to the immune system.
| Peptide Epitope | Amino Acid Sequence | HLA Restriction | Reference |
| GPC3(298-306) | EYILSLEEL | HLA-A24:02 | tandfonline.comaacrjournals.org |
| GPC3(144-152) | FVGEFFTDV | HLA-A02:01, HLA-A02:06, HLA-A02:07 | tandfonline.comaacrjournals.org |
Research on Immune Tolerance and Autoimmunity Avoidance Related to Glypican-3 (298-306)
A critical aspect of any tumor-associated antigen targeted by immunotherapy is the potential for inducing autoimmunity, which occurs if the immune system attacks healthy tissues that also express the antigen. Research into the GPC3(298-306) peptide has consistently shown that it can induce GPC3-reactive CTLs without triggering autoimmunity. researchgate.netimrpress.com
The primary reason for this lack of autoimmune response is the expression pattern of the GPC3 protein itself. tandfonline.com GPC3 is considered an oncofetal antigen because it is highly expressed in the majority of HCCs, but its expression in normal adult tissues is very limited. tandfonline.comimrpress.com Significant GPC3 expression is found in the placenta and fetal tissues like the liver, lungs, and kidneys, but it is undetectable in the normal adult liver and expressed at very low levels in adult lungs and kidneys. tandfonline.comdovepress.com
This tumor-specific expression profile means that the mature T-cells circulating in an adult have not been tolerized to this antigen, as it is largely absent from healthy tissues. Central tolerance mechanisms, which eliminate self-reactive lymphocytes in primary lymphoid organs, would not delete GPC3-specific T-cells in most individuals. nih.gov Peripheral tolerance mechanisms that inactivate mature lymphocytes encountering self-antigens in other tissues are also not a major barrier, due to the low to absent expression of GPC3. nih.gov Therefore, when GPC3 is presented by a tumor, the immune system recognizes it as foreign or aberrant, allowing for a targeted attack on the cancer cells while sparing healthy tissue. tandfonline.comniph.go.jp Studies in both HLA-transgenic mice and in clinical trials with HCC patients have confirmed that vaccination with GPC3 peptides, including GPC3(298-306), does not lead to autoimmune reactions. researchgate.netaacrjournals.org
Role of Glypican 3 298 306 in Disease Pathogenesis Research
Overexpression and Malignant Transformation Associated with Glypican-3 Protein
Aberrant GPC3 expression is a hallmark of several cancers and is frequently associated with malignant transformation and poor prognosis. aacrjournals.org The protein's presence on the surface of cancer cells makes it an accessible target for immunotherapies. jcancer.orgimrpress.com
Glypican-3 is frequently and specifically overexpressed in the majority of hepatocellular carcinomas, with studies reporting expression in 70-100% of cases. jcancer.orgnih.govnih.gov In contrast, it is rarely detected in normal adult liver tissue, benign liver lesions, or in cases of hepatitis and cirrhosis. jcancer.orgimrpress.com This high specificity makes GPC3 a reliable diagnostic and prognostic marker for HCC. nih.govimrpress.comwjgnet.com
Research has consistently shown that GPC3 overexpression is linked to poorer clinical outcomes. aacrjournals.org Elevated GPC3 levels in tumor cells are associated with reduced five-year survival rates and are considered an independent prognostic factor for disease-free survival. aacrjournals.orgfrontiersin.org The protein is believed to promote HCC growth by modulating growth factor signaling pathways, including the Wnt and Hippo signaling pathways. frontiersin.orgnih.govnih.gov By interacting with Wnt, GPC3 can facilitate tumor cell proliferation. nih.govnih.gov Furthermore, GPC3 expression has been correlated with increased tumor migration and metastasis. jcancer.orgaacrjournals.org The specific peptide GPC3 (298-306) has been identified as a human leukocyte antigen (HLA)-A*24:02-restricted epitope capable of inducing cytotoxic T-lymphocytes (CTLs) that can target and kill HCC cells. imrpress.comtandfonline.comaacrjournals.org
Table 1: Research Findings on GPC3 Overexpression in HCC
| Finding | Significance | References |
|---|---|---|
| GPC3 is overexpressed in 70-100% of HCCs. | Diagnostic and therapeutic target. | jcancer.orgnih.govnih.gov |
| GPC3 is absent in normal or benign liver tissue. | High specificity as a tumor marker. | jcancer.orgimrpress.com |
| High GPC3 expression correlates with poor survival. | Prognostic biomarker. | aacrjournals.orgfrontiersin.org |
| GPC3 modulates Wnt and Hippo signaling pathways. | Role in tumorigenesis and proliferation. | frontiersin.orgnih.govnih.gov |
Glypican-3 is also overexpressed in melanoma. thieme-connect.comaacrjournals.org Studies have detected GPC3 mRNA and protein in over 80% of melanoma and melanocytic nevi cases. gavinpublishers.comaacrjournals.org Soluble GPC3 can be found in the serum of a significant percentage of melanoma patients, even in the early stages of the disease, but not in healthy individuals. aacrjournals.orgkumamoto-u.ac.jpnih.gov This suggests its potential as a noninvasive diagnostic marker. kumamoto-u.ac.jpnih.gov The positive rate of serum GPC3 has been reported to be higher than other known melanoma markers like 5-S-cysteinyldopa and melanoma-inhibitory activity, particularly in early-stage melanoma. aacrjournals.orgnih.gov While the exact function of GPC3 in melanoma pathogenesis is still being elucidated, its high expression rate presents an opportunity for targeted therapies. gavinpublishers.commdpi.com
Table 2: GPC3 Expression in Melanoma
| Finding | Significance | References |
|---|---|---|
| GPC3 is expressed in >80% of melanomas. | Potential therapeutic target. | gavinpublishers.comaacrjournals.org |
| Serum GPC3 is detected in ~40% of patients. | Diagnostic biomarker for early-stage disease. | gavinpublishers.comkumamoto-u.ac.jpnih.gov |
Among the different subtypes of ovarian cancer, Glypican-3 is selectively and frequently overexpressed in clear cell carcinoma (OCCC). gavinpublishers.comcapes.gov.br Studies show GPC3 expression in approximately 40-60% of OCCC cases, while it is rarely seen in other histological types like serous, mucinous, or endometrioid carcinomas. gavinpublishers.comcapes.gov.brnih.gov This overexpression may be related to the development and aggressive behavior of OCCC. gavinpublishers.comcapes.gov.br
Table 3: GPC3 in Ovarian Clear Cell Carcinoma (OCCC)
| Finding | Significance | References |
|---|---|---|
| GPC3 is overexpressed in 40-60% of OCCCs. | Specific marker and therapeutic target for the OCCC subtype. | gavinpublishers.comcapes.gov.brnih.gov |
| Expression is rare in other ovarian cancer subtypes. | Distinguishes OCCC from other histotypes. | gavinpublishers.comcapes.gov.br |
| Associated with poor prognosis and chemoresistance. | Prognostic marker and indicator of potential treatment failure. | gavinpublishers.comcapes.gov.brbmj.com |
Hepatoblastoma, the most common liver cancer in children, consistently shows high levels of Glypican-3 expression. frontiersin.orgresearchgate.net Multiple studies have demonstrated GPC3 immunoreactivity in the vast majority of hepatoblastoma cases, with some reporting 100% positivity. thieme-connect.comresearchgate.netnih.gov Systemic analyses have confirmed a very high association between GPC3 expression and the diagnosis of pediatric hepatoblastoma. semanticscholar.orgnih.gov The expression is typically strong and diffuse in fetal, embryonal, and small cell undifferentiated patterns of the tumor. researchgate.netnih.gov This consistent and high-level expression strongly suggests that GPC3 plays a crucial role in the tumorigenesis of hepatoblastoma. researchgate.netnih.gov As an oncofetal protein, GPC3's role is linked to embryonic cell growth, and its mutation is associated with Simpson-Golabi-Behmel syndrome, which predisposes individuals to embryonal malignancies like hepatoblastoma. researchgate.netnih.govnih.gov
Beyond the aforementioned cancers, Glypican-3 overexpression has been reported in a variety of other solid tumors in both pediatric and adult populations. thieme-connect.comaacrjournals.org
In pediatric oncology, GPC3 is highly expressed in the majority of Wilms tumors, rhabdoid tumors, and certain subtypes of yolk sac tumors. thieme-connect.comfrontiersin.orgnih.gov Its expression makes it a viable target for immunotherapies, such as peptide vaccines and CAR T-cell therapies, for children with refractory or recurrent solid tumors. nih.govtandfonline.comclinicaltrials.gov
In adults, GPC3 is aberrantly expressed in tumors such as lung squamous cell carcinoma, some gastric cancers, and Merkel cell carcinoma. imrpress.comaacrjournals.orgaacrjournals.org For instance, GPC3 is expressed in about 33% of lung squamous cell carcinomas and 70% of Merkel cell carcinomas. aacrjournals.org The high prevalence in these select tumors, coupled with its restricted expression in normal tissues, makes GPC3 an attractive target for developing novel treatments like CAR T-cell therapies for GPC3-positive solid tumors. aacrjournals.orgclinicaltrials.gov
Table 4: GPC3 Expression in Other Solid Tumors
| Tumor Type | Population | Prevalence of GPC3 Expression | References |
|---|---|---|---|
| Hepatoblastoma | Pediatric | ~95-100% | thieme-connect.comresearchgate.netnih.govsemanticscholar.org |
| Wilms Tumor | Pediatric | Majority of cases | frontiersin.orgnih.gov |
| Yolk Sac Tumor | Pediatric/Adult | High | thieme-connect.comtandfonline.com |
| Lung Squamous Cell Carcinoma | Adult | ~33% | imrpress.comaacrjournals.org |
Hepatoblastoma
Functional Implications of Glypican-3 (298-306) Epitope Presence in Disease States
The identification of specific tumor antigen epitopes that can be recognized by the immune system is a cornerstone of cancer immunotherapy. The Glypican-3 (298-306) peptide, with the amino acid sequence EYILSLEEL, is a well-characterized epitope of the GPC3 protein. nih.govaacrjournals.org Its presence in GPC3-overexpressing tumors has significant functional implications for disease pathogenesis and treatment.
The GPC3 (298-306) peptide is an HLA-A24-restricted epitope, meaning it can be presented by the HLA-A*24:02 molecule on the surface of cancer cells. tandfonline.comaacrjournals.orgresearchgate.net This presentation allows for recognition by cytotoxic T-lymphocytes (CTLs). aacrjournals.org Research has demonstrated that this specific peptide can induce GPC3-reactive CTLs from the blood of cancer patients. aacrjournals.orgresearchgate.net These induced CTLs are capable of specifically recognizing and killing GPC3-expressing tumor cells, such as HCC and OCCC cells, without causing autoimmunity. tandfonline.comaacrjournals.org
The functional implication is that the GPC3 (298-306) epitope acts as a direct link between the cancer cell and the host's adaptive immune system. Its presence transforms the GPC3 protein from a mere biomarker of malignancy into an actionable target for T-cell-based immunotherapies. imrpress.comtandfonline.comimrpress.com This has led to the development of peptide vaccines containing the GPC3 (298-306) sequence. tandfonline.comtandfonline.com Clinical trials have shown that vaccination with this peptide is safe and can induce a specific immune response in patients with advanced cancers like HCC and OCCC, potentially leading to disease stabilization or tumor regression in some cases. imrpress.comtandfonline.com Therefore, the presence of the GPC3 (298-306) epitope within the tumor microenvironment is a critical factor for the potential success of such targeted immunotherapies.
Interactions of Glypican-3 Protein with Key Signaling Pathways Relevant to Disease
Glypican-3 (GPC3) is a heparan sulfate (B86663) proteoglycan that is anchored to the cell surface and plays a significant role in cell growth, differentiation, and migration. mdpi.combmj.com Its interaction with various signaling pathways is crucial in both embryonic development and the pathogenesis of several diseases, particularly cancer. aacrjournals.orgaacrjournals.orgresearchgate.net GPC3's functions can be either stimulatory or inhibitory, depending on the cellular context and the specific signaling molecules involved. mdpi.comdovepress.com
Wnt Signaling Pathway Regulation
The Wnt signaling pathway is fundamental in embryonic development and its aberrant activation is a frequent event in the malignant transformation of liver cells. frontiersin.orgnih.gov GPC3 is a significant regulator of this pathway, particularly in the context of hepatocellular carcinoma (HCC). frontiersin.orgnih.gov
Key Research Findings:
Stimulation of Canonical Wnt Signaling: In HCC, GPC3 promotes tumor growth by stimulating the canonical Wnt/β-catenin signaling pathway. mdpi.comfrontiersin.orgnih.gov It acts as a co-receptor, facilitating the interaction between Wnt ligands and their signaling receptor, Frizzled (FZD). mdpi.comnih.gov This interaction stabilizes β-catenin, allowing it to translocate to the nucleus and activate genes associated with cell proliferation and survival. aacrjournals.orgfrontiersin.org
Formation of Signaling Complexes: GPC3 directly interacts with both Wnt and FZD, promoting the formation of a Wnt-FZD-GPC3 signaling complex on the cell surface. frontiersin.orgnih.gov This complex is then endocytosed, triggering the downstream signaling cascade. nih.gov The heparan sulfate chains of GPC3 are crucial for this interaction. frontiersin.orgwjgnet.com
Context-Dependent Inhibition: In contrast to its role in HCC, GPC3 can inhibit the canonical Wnt pathway in other contexts, such as breast cancer. mdpi.com In these cases, GPC3 may compete with FZD for Wnt binding, thereby preventing signal activation. mdpi.com It can also promote non-canonical Wnt signaling, which can have anti-tumor effects. mdpi.com
Interactive Data Table: GPC3 Interaction with Wnt Signaling Components
| Interacting Molecule | Nature of Interaction | Functional Consequence | Primary Disease Context |
|---|---|---|---|
| Wnt3a | Direct binding, facilitated by heparan sulfate chains. frontiersin.orgaacrjournals.org | Stimulation of canonical Wnt signaling. aacrjournals.orgmdpi.com | Hepatocellular Carcinoma |
| Frizzled (FZD) Receptors | Direct interaction through GPC3's glycosaminoglycan chains. nih.gov | Formation of Wnt-FZD-GPC3 signaling complexes. nih.gov | Hepatocellular Carcinoma |
| Wnt5a | Interaction leading to non-canonical Wnt/JNK signaling activation. mdpi.com | Inhibition of proliferation and induction of apoptosis. mdpi.com | Breast Cancer, Mesothelioma |
Hedgehog Signaling Pathway Interactions
The Hedgehog (Hh) signaling pathway is essential for embryonic morphogenesis, and its abnormal activation in adults can contribute to the development of various cancers. nih.gov GPC3 is generally considered a negative regulator of the Hh pathway. frontiersin.orgfrontiersin.org
Key Research Findings:
Inhibition of Hh Signaling: GPC3 inhibits Hh signaling by competing with the Hh receptor, Patched (PTCH), for binding to Hh ligands (e.g., Sonic hedgehog, Shh, and Indian hedgehog, Ihh). mdpi.comfrontiersin.orgnih.gov This binding is of high affinity and does not necessarily require the heparan sulfate chains of GPC3. nih.gov
Ligand Sequestration and Degradation: Upon binding to Hh, GPC3 can induce the endocytosis and subsequent degradation of the GPC3-Hh complex, effectively reducing the amount of Hh available to activate the pathway. mdpi.comnih.govfrontiersin.org This process is mediated by the low-density-lipoprotein receptor-related protein-1 (LRP1). frontiersin.org
Role in Developmental Overgrowth: Loss-of-function mutations in GPC3 lead to Simpson-Golabi-Behmel syndrome (SGBS), an overgrowth syndrome. mdpi.comnih.gov This is, at least in part, due to the hyperactivation of the Hh signaling pathway in the absence of GPC3's inhibitory function. mdpi.comnih.gov
Contradictory Findings: Some studies have suggested that in certain contexts, such as in HepG2 liver cancer cells, GPC3 might promote cell proliferation through Hh signaling, indicating the complexity of this interaction. frontiersin.org
Interactive Data Table: GPC3 Interaction with Hedgehog Signaling Components
| Interacting Molecule | Nature of Interaction | Functional Consequence | Primary Disease/Developmental Context |
|---|---|---|---|
| Sonic Hedgehog (Shh) | High-affinity binding, competition with Patched. mdpi.comfrontiersin.orgnih.gov | Inhibition of Hh signaling. mdpi.comfrontiersin.orgnih.gov | Embryonic Development, Simpson-Golabi-Behmel Syndrome |
| Indian Hedgehog (Ihh) | High-affinity binding, competition with Patched. mdpi.comfrontiersin.org | Inhibition of Hh signaling. mdpi.comfrontiersin.org | Embryonic Development |
| Patched (PTCH) | Competition for Hedgehog binding. mdpi.comnih.gov | GPC3 reduces Hh binding to PTCH. mdpi.comnih.gov | Embryonic Development |
Other Growth Factor Signaling Modulations (e.g., FGF, BMP)
GPC3 also modulates the activity of other crucial growth factors, including Fibroblast Growth Factors (FGFs) and Bone Morphogenetic Proteins (BMPs). aacrjournals.orgaacrjournals.org
Key Research Findings:
Fibroblast Growth Factor (FGF) Signaling: GPC3 can interact with FGF2, and this interaction may inhibit FGF2 activity. nih.govwjgnet.com The heparan sulfate chains of GPC3 are involved in this binding. wjgnet.comnovusbio.com In HCC, where FGFs are often upregulated, this interaction is significant for regulating cell proliferation. aacrjournals.orgwjgnet.com
Bone Morphogenetic Protein (BMP) Signaling: GPC3 can inhibit BMP-7 signaling through the Smad pathway. nih.gov During renal development, GPC3 is required for the proper cellular response to BMPs, modulating their effects on branching morphogenesis. uniprot.orgresearchgate.net For instance, GPC3 deficiency can alter the cellular response to BMP2 and BMP7. researchgate.net
Insulin-like Growth Factor (IGF) Signaling: GPC3 has been shown to bind to IGF-II and the IGF-1 receptor (IGF-1R). oup.com This interaction can stimulate the phosphorylation of IGF-1R and activate the downstream ERK signaling cascade, thereby promoting oncogenesis in HCC. oup.com
Interactive Data Table: GPC3 Interaction with Other Growth Factors
| Growth Factor | Nature of Interaction | Functional Consequence | Primary Disease/Developmental Context |
|---|---|---|---|
| FGF2 | Direct binding via heparan sulfate chains. nih.govwjgnet.comnovusbio.com | Inhibition of FGF2-mediated cell proliferation. nih.gov | Hepatocellular Carcinoma, Renal Development |
| BMP-7 | Inhibition of BMP-7 signaling. nih.gov | Modulation of cell proliferation. nih.gov | Hepatocellular Carcinoma, Renal Development |
| BMP-2 | Modulation of BMP-2 dependent inhibition of morphogenesis. researchgate.net | Control of renal branching morphogenesis. researchgate.net | Renal Development |
| IGF-II | Binding to both IGF-II and IGF-1R. oup.com | Activation of IGF signaling pathway. oup.com | Hepatocellular Carcinoma |
Glypican-3 (298-306) as a Target for Investigating Tumor Immune Microenvironment
The tumor immune microenvironment (TME) plays a critical role in cancer progression and response to therapy. GPC3, and specifically the peptide epitope GPC3 (298-306), has emerged as a significant target for investigating and modulating the TME, particularly in HCC.
Key Research Findings:
Tumor-Associated Antigen: GPC3 is considered a tumor-associated antigen because it is highly expressed on the surface of HCC cells but is largely absent in healthy adult tissues. bmj.comnih.gov This differential expression makes it an attractive target for immunotherapy.
GPC3 (298-306) as a T-Cell Epitope: The specific peptide sequence GPC3 (298-306), with the amino acid sequence EYILSLEEL, has been identified as an HLA-A24-restricted epitope that can be recognized by cytotoxic T lymphocytes (CTLs). wjgnet.comimrpress.com
Induction of Anti-Tumor Immunity: Vaccination with the GPC3 (298-306) peptide has been shown to induce GPC3-specific CTLs in patients with advanced HCC. wjgnet.com These CTLs can recognize and kill GPC3-expressing tumor cells, leading to tumor regression in some cases. imrpress.com
Modulating the TME: Therapies targeting GPC3, including those utilizing the GPC3 (298-306) epitope, aim to convert an immunosuppressive "cold" tumor microenvironment into an inflamed "hot" one that is more responsive to immune attack. nih.gov For instance, bispecific antibodies targeting both GPC3 and CD3 can redirect T-cells to the tumor site, enhancing the anti-tumor immune response. nih.gov
CAR T-Cell Therapy: Chimeric antigen receptor (CAR) T-cells engineered to target GPC3 have shown promise in preclinical and clinical studies for HCC. mdpi.comfrontiersin.org These CAR T-cells can recognize and eliminate GPC3-positive tumor cells. mdpi.com However, the presence of soluble GPC3 shed from the tumor surface can potentially interfere with the efficacy of CAR T-cell therapy by acting as a decoy. bmj.com
Interactive Data Table: GPC3 (298-306) in Tumor Immunology Research
| Therapeutic Strategy | Mechanism of Action | Key Research Finding | Disease Focus |
|---|---|---|---|
| Peptide Vaccine (GPC3 298-306) | Induces GPC3-specific cytotoxic T-lymphocyte (CTL) response. wjgnet.comimrpress.com | Demonstrated induction of CTLs and some clinical responses in advanced HCC patients. wjgnet.comimrpress.com | Hepatocellular Carcinoma |
| CAR T-Cell Therapy | Genetically engineered T-cells recognize and kill GPC3-expressing tumor cells. mdpi.comfrontiersin.org | Showed tumor-clearing effects in preclinical models and delayed disease progression. frontiersin.org | Hepatocellular Carcinoma |
| Bispecific Antibodies (e.g., GPC3xCD3) | Redirects T-cells to GPC3-positive tumor cells, enhancing immune-mediated killing. nih.gov | Can convert "cold" tumors to "hot" tumors, making them more susceptible to immunotherapy. nih.gov | GPC3-positive tumors |
Pre Clinical Research Methodologies and Experimental Models for Glypican 3 298 306
Peptide Synthesis and Purification for Research Use
The Glypican-3 (298-306) peptide, with the amino acid sequence EYILSLEEL, is a key component in pre-clinical research for cancer immunotherapy. tandfonline.comdovepress.com For experimental use, this peptide is synthesized and purified to a high degree, typically greater than 95%, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govabbexa.com The lyophilized peptide is reconstituted, often in a solution like DMSO-PBS, to a specific stock concentration and stored at low temperatures, such as -80°C, to maintain its integrity for use in various assays. nih.gov
In vitro Immunological Assays for Peptide Characterization
Cytotoxicity Assays with Glypican-3 (298-306)-Specific CTLs
To assess the effectiveness of Glypican-3 (298-306)-specific cytotoxic T lymphocytes (CTLs), researchers employ cytotoxicity assays. A standard method is the 51Cr release assay. aacrjournals.org In this assay, target cancer cell lines, either expressing GPC3 endogenously or pulsed with the GPC3 (298-306) peptide, are labeled with radioactive chromium (51Cr). aacrjournals.orgresearchgate.net These labeled target cells are then co-cultured with the GPC3 (298-306)-specific CTLs at various effector-to-target (E/T) ratios. tandfonline.comaacrjournals.org The amount of 51Cr released from the target cells indicates the degree of cell lysis, which is a direct measure of the CTLs' cytotoxic activity. aacrjournals.org
Studies have shown that CTLs induced by the GPC3 (298-306) peptide exhibit specific cytotoxicity against GPC3-expressing cancer cells. dovepress.comaacrjournals.org For instance, these CTLs effectively killed target cells pulsed with the GPC3 (298-306) peptide but not unpulsed cells. aacrjournals.org Furthermore, they demonstrated cytotoxicity against cancer cell lines engineered to express GPC3, but not against the GPC3-negative parent cell lines. aacrjournals.org This specificity confirms that the CTLs recognize and kill tumor cells in a GPC3-dependent manner. aacrjournals.org
Table 1: Cytotoxicity of GPC3 (298-306)-Specific CTLs
| Effector Cells | Target Cells | Condition | Outcome | Reference |
|---|---|---|---|---|
| GPC3 (298-306)-induced CTLs | C1R-A*2402 | Pulsed with GPC3 (298-306) peptide | Specific cytotoxicity observed | aacrjournals.org |
| GPC3 (298-306)-induced CTLs | C1R-A*2402 | Without peptide loading | No cytotoxicity observed | aacrjournals.org |
| GPC3 (298-306)-induced CTLs | SW620/GPC3 (GPC3-positive) | - | Specific cytotoxicity observed | aacrjournals.org |
| GPC3 (298-306)-induced CTLs | SW620 (GPC3-negative) | - | No cytotoxicity observed | aacrjournals.org |
| GPC3 (298-306)-induced CTLs | SK-Hep1/GPC3 (GPC3-positive) | - | Specific cytotoxicity observed | aacrjournals.org |
| GPC3 (298-306)-induced CTLs | SK-Hep1 (GPC3-negative) | - | No cytotoxicity observed | aacrjournals.org |
| GPC3 (298-306)-induced CTLs | HepG2 (GPC3-positive) | - | Cytotoxic activity observed | aacrjournals.org |
| GPC3 (298-306)-induced CTLs | HuH-7 (GPC3-positive, HLA-mismatched) | - | No cytotoxicity observed | aacrjournals.org |
IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assays
The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of GPC3 (298-306)-specific CTLs. aacrjournals.orgnih.gov In this assay, peripheral blood mononuclear cells (PBMCs) are isolated from subjects and incubated in wells coated with an anti-IFN-γ antibody. tandfonline.comaacrjournals.org The cells are then stimulated with the GPC3 (298-306) peptide. tandfonline.comaacrjournals.org T cells that recognize the peptide will activate and secrete IFN-γ, which is then captured by the antibody on the plate. nih.gov The resulting spots, each representing a single IFN-γ-secreting cell, are then visualized and counted. tandfonline.com This assay is crucial for monitoring the immunogenicity of GPC3-based vaccines and therapies by measuring the induction and expansion of antigen-specific T cell populations. aacrjournals.orgresearchgate.net
Flow Cytometry for Immune Cell Phenotyping and Response Analysis
Flow cytometry is a powerful technique used to analyze the characteristics of individual immune cells. In the context of GPC3 (298-306) research, it is used for phenotyping immune cells and analyzing their response to the peptide. aacrjournals.org Cells are stained with fluorescently labeled antibodies that bind to specific cell surface markers, such as CD3 and CD8, to identify CTLs. nih.gov To detect GPC3-specific CTLs, a fluorescently labeled dextramer or tetramer complex containing the GPC3 (298-306) peptide and the appropriate HLA molecule is used. aacrjournals.org This complex binds to T cell receptors that are specific for the GPC3 peptide, allowing for their quantification. aacrjournals.org Flow cytometry can also be used to assess T cell proliferation by using dyes like CFSE, where a reduction in fluorescence intensity indicates cell division. nih.gov
Animal Models for Studying Glypican-3 (298-306) Immunobiology
Syngeneic Mouse Models (e.g., BALB/c)
Syngeneic mouse models, where tumor cells and the host mouse are from the same inbred strain, are invaluable for studying the immunobiology of GPC3 (298-306). nih.gov The BALB/c mouse strain is frequently used in this research because its major histocompatibility complex (MHC) class I molecule, H-2Kd, can present the mouse GPC3 (298-306) peptide. dovepress.comaacrjournals.org This allows for the in vivo evaluation of GPC3-based immunotherapies in an immunocompetent host. nih.gov
In these models, mice can be immunized with the GPC3 (298-306) peptide, often formulated with an adjuvant, to induce a GPC3-specific immune response. aacrjournals.org Researchers can then challenge these mice with GPC3-expressing tumor cells to determine if the induced immunity can prevent or inhibit tumor growth. genscript.comaacrjournals.org Studies have shown that immunization with the GPC3 (298-306) peptide can lead to the rejection of GPC3-expressing tumors in BALB/c mice. nih.govjcancer.org These models are also used to study the infiltration of CTLs into the tumor microenvironment and to assess the antitumor efficacy of adoptively transferred GPC3-specific T cells. nih.govaacrjournals.org
Table 2: Research Findings in Syngeneic Mouse Models
| Mouse Model | Experimental Approach | Key Findings | Reference |
|---|---|---|---|
| BALB/c | Vaccination with GPC3 (298-306) peptide and IFA | Induced peptide-specific CD8+ T cells. | aacrjournals.org |
| BALB/c | Preimmunization with dendritic cells pulsed with GPC3 (298-306) peptide | Prevented the growth of tumor-expressing mouse GPC3. | aacrjournals.orggenscript.com |
| BALB/c | Vaccination with GPC3 (298-306) peptide | Induced tumor rejection and infiltration of CD8+ T cells into the tumor. | nih.govjcancer.org |
| BALB/c | Treatment with GPC3-coupled lymphocytes (LC/GPC3+) in a GPC3+ HCC tumor model | Significantly suppressed tumor growth. | nih.gov |
Humanized Mouse Models (e.g., HLA-A2.1 Transgenic Mice)
Humanized mouse models, particularly transgenic mice expressing human leukocyte antigen (HLA) molecules, are indispensable for the pre-clinical evaluation of vaccine candidates intended for human use. Since T-cell epitope recognition is HLA-restricted, these models allow for the assessment of immune responses relevant to the human population.
Researchers have utilized HLA-A2.1 (HHD) transgenic mice to identify and validate HLA-A2 (A*0201)-restricted GPC3 epitopes. aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov While the GPC3 (298-306) peptide (sequence: EYILSLEEL) is primarily recognized in the context of the HLA-A24 allele, related research using these humanized models has been pivotal. aacrjournals.orgresearchgate.netnih.gov For instance, studies identified another GPC3-derived peptide, GPC3 (144-152) (sequence: FVGEFFTDV), which could induce potent, peptide-reactive cytotoxic T-lymphocytes (CTLs) in HLA-A2.1 transgenic mice without eliciting autoimmunity. aacrjournals.orgnih.govnih.govjcancer.org This was a critical finding, as HLA-A2 is a common allele in diverse ethnic populations. aacrjournals.org
In these models, immunization with GPC3-derived long peptides has been shown to effectively cross-prime CTLs specific for the shorter epitope. tandfonline.com CD8+ T cells isolated from vaccinated HLA-A2 transgenic mice demonstrated the ability to produce IFN-γ specifically when stimulated with the relevant GPC3 short peptide, confirming the successful induction of a targeted immune response in vivo. tandfonline.com These experiments validate the immunogenic potential of GPC3 peptides and help optimize vaccine design for human trials.
Xenograft Tumor Models for Assessing Immune Response Impact
Xenograft tumor models, which involve implanting human tumor cells or tissues into immunodeficient mice, are fundamental for assessing the in vivo anti-tumor efficacy of immunotherapies. Various models have been employed in the study of GPC3-targeted treatments.
Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice have been used to demonstrate the therapeutic potential of GPC3-specific T-cells. aacrjournals.orgresearchgate.netnih.gov In these studies, CTLs were first generated by stimulating peripheral blood mononuclear cells (PBMCs) from HLA-A24+ hepatocellular carcinoma (HCC) patients with the GPC3 (298-306) peptide. aacrjournals.orgresearchgate.net The subsequent inoculation of these activated CTLs into NOD/SCID mice bearing implanted human HCC tumors resulted in a significant reduction of the tumor mass. aacrjournals.orgresearchgate.netnih.gov Similar results were observed in nude mice, where GPC3 (298-306)-specific CTLs were shown to effectively attack the implanted human HCC tumor. aacrjournals.org
Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into mice, offer a more clinically relevant system. These models have been used to show that CTLs activated by GPC3 peptides can significantly kill tumors, further bridging the gap between pre-clinical findings and patient outcomes. nih.govjcancer.org Xenograft models are also critical in the pre-clinical assessment of other GPC3-targeting modalities, such as monoclonal antibodies and CAR-T cells, demonstrating their ability to inhibit tumor growth. frontiersin.orgresearchgate.netnih.govimrpress.com
Ex vivo Stimulation and Expansion Protocols for Glypican-3 (298-306)-Specific T-Cells
The generation of a sufficient quantity of functional, antigen-specific T-cells is a cornerstone of adoptive cell therapy and a key method for monitoring immune responses in vaccine trials. Research has established effective protocols for the ex vivo stimulation and expansion of T-cells specific for the Glypican-3 (298-306) peptide.
The primary method involves the isolation of PBMCs from the blood of HLA-A24+ donors, often patients with GPC3-positive HCC. aacrjournals.orgresearchgate.netaacrjournals.org These cells are then cultured in the presence of the synthetic GPC3 (298-306) peptide antigen (10 μg/mL). aacrjournals.org This stimulation selectively activates and expands the population of T-cells whose receptors recognize the GPC3 peptide presented on HLA-A24 molecules. The successful generation of GPC3 (298-306) peptide-reactive CTLs has been consistently demonstrated in PBMCs from a significant portion of tested HLA-A24+ GPC3+ HCC patients. aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov
To overcome the challenge of low precursor frequency of tumor antigen-specific T-cells, researchers have developed methods for large-scale expansion. One such protocol utilizes zoledronate in conjunction with the GPC3 peptide. niph.go.jpnih.gov This combination was shown to induce a dramatic expansion of both GPC3 peptide-specific CTLs and γδ T-cells. In one study, this method resulted in a 4,200-fold increase in GPC3-specific CTLs after 14 days of culture. nih.gov
The functionality and frequency of these expanded T-cells are typically assessed using assays like the IFN-γ enzyme-linked immunospot (ELISPOT) and dextramer staining followed by flow cytometry. aacrjournals.orgresearchgate.net The ELISPOT assay quantifies the number of T-cells that secrete IFN-γ upon re-exposure to the peptide, while dextramer staining allows for the direct visualization and counting of antigen-specific CTLs. aacrjournals.orgaacrjournals.org
Development of Research Tools and Constructs Utilizing Glypican-3 (298-306)
The GPC3 (298-306) peptide has served as a foundational component in the development of various research tools and therapeutic constructs aimed at targeting GPC3-expressing cancers.
Peptide-Based Vaccine Research and Formulation Studies
The GPC3 (298-306) peptide, with the amino acid sequence EYILSLEEL, was identified as an H-2Kd-restricted epitope in mice and, importantly, as an HLA-A24-restricted epitope in humans. nih.govdovepress.comtandfonline.com This discovery made it a prime candidate for peptide-based cancer vaccines, particularly for patient populations with a high prevalence of the HLA-A24 allele. dovepress.com
Pre-clinical research focused heavily on formulation to maximize the vaccine's immunologic effect. Studies in mouse models compared various adjuvants, including CpG oligodeoxynucleotides, α-galactosylceramide (αGalCer), and aluminum. aacrjournals.org These experiments concluded that emulsifying the GPC3 (298-306) peptide with Incomplete Freund's Adjuvant (IFA) was indispensable for inducing a robust peptide-specific CD8+ T-cell response. nih.govtandfonline.comaacrjournals.org Formulation with IFA was also found to protect the peptide from degradation in human serum. aacrjournals.org
Dose-finding and scheduling studies were also critical. Pre-clinical experiments demonstrated that the induction of a specific immune response was dose-dependent and required at least two vaccinations with a sufficiently high dose (>10 μg) of the peptide. nih.govaacrjournals.org These foundational studies provided a clear rationale for the design of subsequent Phase I and II clinical trials, which used the GPC3 (298-306) peptide emulsified in IFA to treat patients with advanced HCC. aacrjournals.orgdovepress.comnih.gov
Table 1: Summary of Key Research Findings for GPC3 (298-306) Peptide Vaccine
| Research Area | Key Finding | Experimental Model/Study Type | Reference |
|---|---|---|---|
| Epitope Identification | GPC3 (298-306) (EYILSLEEL) is an HLA-A24 and H-2Kd restricted CTL epitope. | In silico analysis, in vitro stimulation, mouse immunization | nih.govdovepress.comtandfonline.comaacrjournals.org |
| Adjuvant Formulation | Incomplete Freund's Adjuvant (IFA) is essential for inducing a strong, specific CD8+ T-cell response. | Pre-clinical mouse models | nih.govtandfonline.comaacrjournals.org |
| Immune Response | Vaccination induces GPC3-specific CTLs capable of killing tumor cells. | Humanized mice, xenograft models, Phase I/II clinical trials | aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov |
| Dosing and Schedule | Immune response is dose-dependent and requires a prime-boost strategy (at least two vaccinations). | Pre-clinical mouse models | nih.govaacrjournals.org |
| Clinical Relevance | Used in Phase I/II trials for HLA-A24+ patients with HCC, demonstrating safety and induction of immune responses correlated with survival. | Human clinical trials | aacrjournals.orgdovepress.comnih.govfrontiersin.org |
Chimeric Antigen Receptor (CAR) Research Design and Testing (Pre-clinical)
Chimeric Antigen Receptor (CAR) T-cell therapy represents a distinct immunotherapeutic strategy. Unlike peptide vaccines that stimulate the patient's endogenous T-cells via the T-cell receptor (TCR), CARs are synthetic receptors engineered to redirect T-cells to target antigens on the tumor cell surface.
Pre-clinical research into GPC3-targeted CAR-T cells has shown significant promise. researchgate.netimrpress.comfrontiersin.org These constructs typically incorporate a single-chain variable fragment (scFv) derived from a monoclonal antibody that recognizes the GPC3 protein. The scFv is fused to intracellular signaling domains (like CD3-zeta and co-stimulatory domains such as 4-1BB) that activate the T-cell upon antigen binding.
It is important to note that CARs target the native GPC3 protein expressed on the cell surface, not the intracellular GPC3 (298-306) peptide epitope that is presented by HLA molecules. researchgate.net Therefore, CAR-T research is not focused on the 298-306 region itself but on the broader GPC3 protein as a target. Pre-clinical testing in xenograft mouse models has demonstrated that GPC3-CAR-T cells can effectively eradicate GPC3-positive HCC and other solid tumors in vivo. frontiersin.orgresearchgate.netfrontiersin.org This research highlights a parallel and powerful approach to leveraging GPC3 as a tumor-specific antigen.
Monoclonal Antibody Development Research Targeting the Glypican-3 (298-306) Region
Monoclonal antibodies are a major class of cancer therapeutics that can target cell surface antigens to mediate anti-tumor effects through mechanisms like antibody-dependent cellular cytotoxicity (ADCC). imrpress.comdovepress.com
Significant research has gone into developing monoclonal antibodies against GPC3. nih.govimrpress.com However, these antibodies are designed to bind to conformational epitopes on the extracellular portion of the native GPC3 protein. The GPC3 (298-306) peptide is a linear epitope derived from an intracellular part of the protein, which is presented on the cell surface only by HLA molecules. As such, it is not a target for conventional monoclonal antibody therapy.
Future Directions and Emerging Research Avenues for Glypican 3 298 306
High-Throughput Screening and Validation of Novel Glypican-3 Epitopes
The identification of immunogenic epitopes is the foundational step in developing targeted therapies. The GPC3 (298-306) peptide, with the sequence EYILSLEEL, was first identified as a specific linear epitope in mice that could induce tumor rejection. nih.govjcancer.org Another key linear epitope, GPC3 (144-152) with the sequence FVGEFFTDV, was later identified and shown to activate cytotoxic T lymphocytes (CTLs) in HCC patients. nih.govfrontiersin.org
Current research is focused on expanding the arsenal (B13267) of GPC3 epitopes. High-throughput screening methods are being employed to identify new CTL epitopes. researchgate.netnih.gov These efforts have already led to the validation of five new GPC3-derived epitopes that demonstrate a high binding affinity to HLA-A0201 molecules and can induce CD8+ T cell proliferation and cytotoxicity against tumor cells. researchgate.netnih.gov The validation process for these novel epitopes involves a variety of assays, including IFN-γ ELISpot, to confirm their ability to elicit a robust and specific T cell response. researchgate.netnih.gov
Interactive Table: Validated and Investigational Glypican-3 Epitopes
| Epitope | Sequence | HLA Restriction | Status |
|---|---|---|---|
| GPC3 (298-306) | EYILSLEEL | H-2Kd, HLA-A24 | Preclinical/Clinical nih.govjcancer.orgfrontiersin.orgtandfonline.com |
| GPC3 (144-152) | FVGEFFTDV | HLA-A2 | Preclinical/Clinical nih.govfrontiersin.orgtandfonline.com |
| Novel Epitope 1 | Undisclosed | HLA-A0201 | Preclinical researchgate.netnih.gov |
| Novel Epitope 2 | Undisclosed | HLA-A0201 | Preclinical researchgate.netnih.gov |
| Novel Epitope 3 | Undisclosed | HLA-A0201 | Preclinical researchgate.netnih.gov |
| Novel Epitope 4 | Undisclosed | HLA-A0201 | Preclinical researchgate.netnih.gov |
| Novel Epitope 5 | Undisclosed | HLA-A0201 | Preclinical researchgate.netnih.gov |
Advanced Immunotherapeutic Strategy Development Beyond Peptide Vaccines
While peptide vaccines have shown promise, the future of GPC3-targeted immunotherapy lies in more advanced and potent strategies. tandfonline.com These include cell-based and gene-based therapies that have demonstrated significant anti-tumor effects in preclinical studies. tandfonline.comsemanticscholar.org
Cell-Based Therapies: Chimeric Antigen Receptor (CAR) T-cell therapy has emerged as a particularly promising approach. semanticscholar.orgresearchgate.netnih.gov Researchers have engineered T-cells to express CARs that specifically recognize GPC3, enabling them to directly target and eliminate GPC3-positive tumor cells. semanticscholar.orgclinicaltrials.govaacrjournals.org Several preclinical studies have shown that GPC3-targeted CAR-T cells can effectively destroy HCC cells both in vitro and in vivo. semanticscholar.orgaacrjournals.org Clinical trials are now underway to evaluate the safety and efficacy of GPC3-CAR T-cell therapies in patients with advanced HCC and other solid tumors. clinicaltrials.govgioncologynow.combcm.eduascopubs.org
Beyond CAR-T cells, CAR-Natural Killer (NK) cell therapy is also being explored. plos.org CAR-NK cells offer potential advantages, such as a better safety profile. plos.org Preclinical studies have demonstrated the anti-tumor effects of GPC3-targeting CAR-NK cells in xenograft models. tandfonline.complos.org
Gene-Based Therapies: Another avenue of research involves the use of T-cell receptors (TCRs). tandfonline.comfrontiersin.org Scientists are isolating and cloning TCRs from CTLs that have been activated by GPC3 peptide vaccines. frontiersin.org These TCRs can then be used to genetically engineer a patient's own T-cells, creating a highly specific and potent anti-tumor response. frontiersin.org This approach, known as TCR-engineered T-cell therapy, is expected to have more potent antitumor effects than peptide vaccines alone. frontiersin.org
Interactive Table: Advanced GPC3-Targeted Immunotherapies in Development
| Therapy Type | Target | Mechanism | Preclinical/Clinical Status |
|---|---|---|---|
| CAR-T Cells | GPC3 | Genetically engineered T-cells recognize and kill GPC3+ tumor cells. semanticscholar.orgclinicaltrials.govaacrjournals.org | Preclinical & Clinical clinicaltrials.govgioncologynow.combcm.eduascopubs.org |
| CAR-NK Cells | GPC3 | Genetically engineered NK cells recognize and kill GPC3+ tumor cells. plos.org | Preclinical tandfonline.complos.org |
| TCR-T Cells | GPC3 Peptides | T-cells engineered with GPC3-specific TCRs target and kill tumor cells. tandfonline.comfrontiersin.org | Preclinical frontiersin.org |
| Bispecific Antibodies | GPC3 and CD3 | Antibodies simultaneously bind to GPC3 on tumor cells and CD3 on T-cells, facilitating T-cell-mediated killing. tandfonline.comresearchgate.net | Preclinical tandfonline.com |
| Immunotoxins | GPC3 | Antibodies linked to toxins bind to GPC3 and are internalized, leading to cell death. researchgate.netresearchgate.net | Preclinical researchgate.net |
Elucidation of Comprehensive Glypican-3 (298-306) Structure-Function Relationships
A deeper understanding of the structure-function relationship of GPC3 and its epitopes is crucial for optimizing therapeutic design. GPC3 is a heparan sulfate (B86663) proteoglycan anchored to the cell membrane. nih.govfrontiersin.org It consists of a core protein that can be cleaved into two subunits, which remain linked. pnas.org The precise three-dimensional structure of GPC3 is still being investigated, but it is known to play a role in regulating cell growth and division by interacting with signaling molecules like Wnt. tandfonline.comwikipedia.org
The GPC3 (298-306) epitope is a linear peptide, meaning its recognition by the immune system is dependent on its amino acid sequence. nih.govjcancer.org However, other antibodies, such as HN3, recognize conformational epitopes that depend on the 3D structure of the GPC3 protein. researchgate.netpnas.org Understanding how the structure of GPC3 influences the presentation and recognition of the 298-306 epitope and others is an active area of research. This knowledge will be critical for designing more effective vaccines and antibody-based therapies.
Integration of Multi-Omics Data for Systems-Level Understanding of Glypican-3 (298-306) Biology
To gain a comprehensive understanding of GPC3's role in cancer, researchers are turning to multi-omics approaches. nih.govwjgnet.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a systems-level view of GPC3 biology. nih.govwjgnet.comresearchgate.net
Such analyses can help identify genes and pathways that are co-regulated with GPC3 and may influence its expression and function. nih.gov For example, studies have already identified several genes that are frequently co-expressed with GPC3 in lung adenocarcinoma. nih.gov In HCC, multi-omics data is being used to screen for new biomarkers and to understand the complex signaling networks in which GPC3 participates. nih.govfrontiersin.org This integrated approach will be invaluable for understanding how the availability of the GPC3 (298-306) epitope is regulated and for identifying potential combination therapies that could enhance the efficacy of GPC3-targeted treatments.
Exploration of Epigenetic and Transcriptional Regulation of Glypican-3 Expression Impacting Epitope Availability
The expression of GPC3 is tightly regulated at the epigenetic and transcriptional levels, which directly impacts the availability of the 298-306 epitope for immune recognition. aacrjournals.orgnih.gov While GPC3 is overexpressed in HCC, it is repressed in most normal adult tissues. aacrjournals.org
Studies have shown that both DNA methylation and histone modifications play a critical role in regulating GPC3 transcription. aacrjournals.org In some HCC cell lines, the GPC3 promoter is hypomethylated, which is associated with its expression. aacrjournals.org However, histone modifications appear to be a more dominant regulatory mechanism. aacrjournals.org For instance, the presence of activating histone marks like H3K9Ac is correlated with GPC3 expression, while repressive marks are found in cells where GPC3 is silenced. aacrjournals.org
Q & A
Q. How should I structure a research paper to highlight the translational potential of Glypican-3 (298-306) findings?
- Methodological Answer : Organize the discussion around clinical relevance (e.g., comparison with FDA-approved biomarkers like AFP). Use tables to summarize key findings (e.g., sensitivity/specificity metrics). Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for data presentation and supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
